Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate
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Overview
Description
Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a phenyl group attached to an acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate can be achieved through esterification reactions. One common method involves the reaction of 2-hydroxyphenylacetic acid with 2-methylpropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-hydroxyphenylacetic acid and 2-methylpropanol.
Reduction: 2-(2-methylpropoxy)phenylmethanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with a similar structure but lacking the phenyl group.
Ethyl benzoate: An ester with a benzene ring, similar to the phenyl group in Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate.
Uniqueness
This compound is unique due to its specific combination of a phenyl group and an acetate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses .
Properties
CAS No. |
66411-83-4 |
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Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 2-[2-(2-methylpropoxycarbonyloxy)phenyl]acetate |
InChI |
InChI=1S/C14H18O5/c1-10(2)9-18-14(16)19-12-7-5-4-6-11(12)8-13(15)17-3/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
LZXUOJUYWQEJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=CC=C1CC(=O)OC |
Origin of Product |
United States |
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